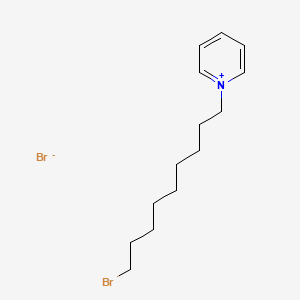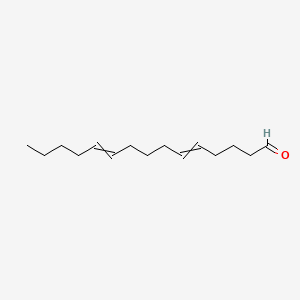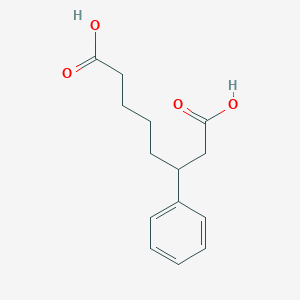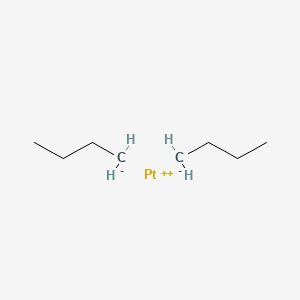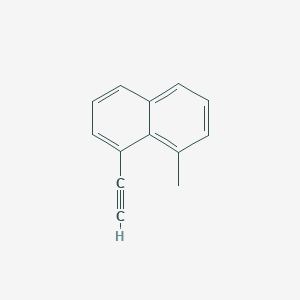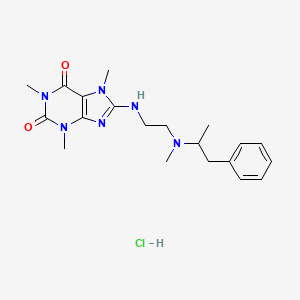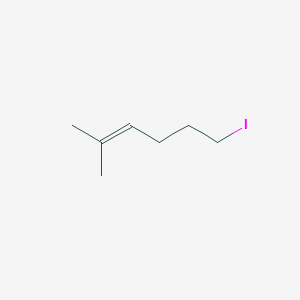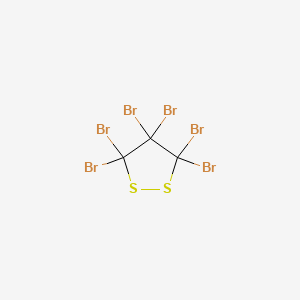
3,3,4,4,5,5-Hexabromo-1,2-dithiolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4,4,5,5-Hexabromo-1,2-dithiolane is a compound belonging to the class of 1,2-dithiolanes, characterized by the presence of six bromine atoms attached to a five-membered ring containing two sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5-Hexabromo-1,2-dithiolane typically involves the bromination of 1,2-dithiolane. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the desired positions on the ring. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the bromination process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3,4,4,5,5-Hexabromo-1,2-dithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the compound to its corresponding thiol or disulfide forms using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: NaOCH3, NaOEt, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3,3,4,4,5,5-Hexabromo-1,2-dithiolane involves its interaction with molecular targets through its bromine and sulfur atoms. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular pathways, including those involved in cell division and metabolism .
Molecular Targets and Pathways:
Comparaison Avec Des Composés Similaires
3,3’,4,4’,5,5’-Hexabromobiphenyl: Another brominated compound with similar applications in flame retardants and research.
1,3-Dithiolanes: Compounds with a similar sulfur-containing ring structure but different substitution patterns.
Uniqueness: 3,3,4,4,5,5-Hexabromo-1,2-dithiolane is unique due to its high bromine content and specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
65685-34-9 |
|---|---|
Formule moléculaire |
C3Br6S2 |
Poids moléculaire |
579.6 g/mol |
Nom IUPAC |
3,3,4,4,5,5-hexabromodithiolane |
InChI |
InChI=1S/C3Br6S2/c4-1(5)2(6,7)10-11-3(1,8)9 |
Clé InChI |
HHDZGORFDAAKKB-UHFFFAOYSA-N |
SMILES canonique |
C1(C(SSC1(Br)Br)(Br)Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




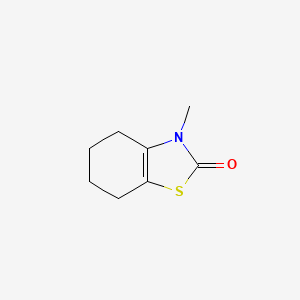
![Carbamic acid, [2-(octyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14490869.png)
![N-[2-Methyl-5-(propan-2-ylidene)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14490879.png)
![4-Chloro-2-[2,6-di(propan-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14490892.png)
![4-[(4-Methoxyphenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14490893.png)
